4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S2 and its molecular weight is 446.58. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Pathway Investigation
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide and related compounds have been studied as inhibitors of enzymes like kynurenine 3-hydroxylase. This inhibition aids in the detailed investigation of pathophysiological roles in various pathways after neuronal injury. For instance, specific derivatives have demonstrated high-affinity inhibition of this enzyme, impacting critical biological processes such as the kynurenine pathway in the brain (Röver et al., 1997).
Photodynamic Therapy in Cancer Treatment
Derivatives of this compound have shown potential in photodynamic therapy applications for cancer treatment. The synthesis and characterization of these compounds have led to significant findings, such as high singlet oxygen quantum yields, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Research into heterocyclic compounds containing a sulfonamide thiazole moiety, closely related to this compound, has indicated potential anticonvulsant activities. Certain synthesized compounds showed protection against picrotoxin-induced convulsions, highlighting their potential in developing new treatments for seizure disorders (Farag et al., 2012).
Anticancer Potential
Studies have demonstrated the anticancer potential of derivatives of this compound. They have been evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth and cell proliferation. This research opens doors to developing new lead anticancer agents based on the structural properties of these compounds (Gul et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely a result of the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in various solvents, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-4-15-28-20-9-11-21(12-10-20)30(25,26)23-14-13-18-16-29-22(24-18)17-5-7-19(27-2)8-6-17/h5-12,16,23H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFAOFKYYKEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.